N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine
Description
Properties
IUPAC Name |
N',N'-dimethyl-N-(2-pyridin-3-ylquinolin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-22(2)11-10-20-18-12-17(14-6-5-9-19-13-14)21-16-8-4-3-7-15(16)18/h3-9,12-13H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNKLVARUWKVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332366 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-[2-(pyridin-3-yl)quinolin-4-yl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133671-60-0 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-[2-(pyridin-3-yl)quinolin-4-yl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine Ring: The quinoline core can be further functionalized by introducing a pyridine ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the quinoline-pyridine intermediate with a dimethylaminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to a dihydroquinoline.
Substitution: Electrophilic substitution reactions can occur on the quinoline or pyridine rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline or pyridine derivatives.
Scientific Research Applications
Anticancer Activity
N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine has shown promise in cancer therapy. Its structural similarity to known anticancer agents enables it to interact with biological targets involved in tumor growth and proliferation.
- Mechanism of Action : The compound acts by inhibiting key pathways involved in cancer cell survival, including apoptosis induction and cell cycle arrest. Its efficacy has been demonstrated in various cancer cell lines, with studies indicating enhanced cytotoxicity compared to standard treatments such as bleomycin .
- Case Study : In a study involving FaDu hypopharyngeal tumor cells, this compound exhibited superior apoptosis-inducing capabilities compared to traditional anticancer drugs. The research emphasizes the importance of structural modifications in enhancing biological activity, suggesting that the incorporation of a pyridine moiety may improve binding affinity to target proteins .
Antimalarial Properties
The quinoline derivatives, including this compound, have been explored for their antimalarial properties.
- Mechanism of Action : These compounds have been found to inhibit translation elongation factor 2 (PfEF2), critical for protein synthesis in Plasmodium falciparum, the malaria-causing parasite. This novel mechanism positions them as potential candidates for combating drug-resistant malaria strains .
- Case Study : A series of quinoline derivatives were screened for antiplasmodial activity, revealing that certain analogs demonstrated low nanomolar potency against multiple life-cycle stages of the parasite. Compounds from this series were advanced to preclinical development due to their favorable pharmacokinetic profiles and efficacy in mouse models of malaria .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Mechanism of Action : The compound's ability to inhibit cholinesterase enzymes suggests potential applications in Alzheimer's disease therapy. By preventing the breakdown of acetylcholine, it may enhance cognitive function and provide symptomatic relief .
- Case Study : In vitro studies have shown that derivatives with similar structures can effectively inhibit both acetylcholinesterase and butyrylcholinesterase, leading to improved brain exposure and dual inhibition properties. This multi-targeted approach is crucial for developing effective treatments for Alzheimer’s disease .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is essential for its therapeutic applications.
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Half-life | 10 hours |
| Metabolism | Hepatic |
This table summarizes key pharmacokinetic properties that influence the compound's efficacy and safety profile in clinical settings.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl side chain can enhance the compound’s ability to penetrate cell membranes, while the quinoline and pyridine rings can interact with active sites of enzymes or binding pockets of receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Variations and Physicochemical Properties
The following table summarizes structural differences and molecular properties of the target compound and its analogues:
Research Findings and Implications
- Antimalarial Potential: While the target compound’s structure aligns with antimalarial quinolines (e.g., chloroquine derivatives), its lack of a chloro group may reduce heme-binding efficacy. Further studies could explore hybridizing its dimethylaminoethyl group with chloro substitutions .
- Drug Design Optimization: The dimethylaminoethyl substituent strikes a balance between solubility and lipophilicity, making it a versatile moiety for CNS-targeted drugs where blood-brain barrier penetration is critical .
- SAR Insights : Thienyl-substituted analogues () demonstrate that heterocycle electronegativity significantly impacts target engagement, guiding future modifications for selectivity .
Biological Activity
N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H20N4
- Molecular Weight : 296.38 g/mol
- Chemical Structure :
- Contains a quinoline core substituted with a dimethylaminoethyl group and a pyridyl moiety.
Antimicrobial Activity
- Antibacterial Properties :
- Studies have demonstrated that derivatives of quinoline compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different derivatives .
- Antifungal Activity :
Antiplasmodial Activity
Quinoline derivatives, including this compound, have been investigated for their antimalarial effects. The mechanism involves inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite Plasmodium falciparum. This highlights the potential for developing new antimalarial therapies based on this compound .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth, contributing to its antimicrobial effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Case Studies
- Study on Antimicrobial Efficacy :
- Antimalarial Research :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. For analogous compounds (e.g., chloroquinolin-4-amine derivatives), nucleophilic substitution at the 4-position of quinoline with amines is a key step . For example, reacting 4-chloroquinoline with dimethylaminoethylamine under reflux in anhydrous ethanol or toluene, using excess amine (10–20 equiv.) and inert atmospheres to prevent oxidation . Catalysts like palladium or copper may enhance coupling efficiency for pyridyl substituents . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by HPLC/NMR are essential for isolating the pure product .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of dimethylaminoethyl (δ ~2.2–2.5 ppm for N(CH₃)₂; δ ~3.4–3.7 ppm for CH₂N) and pyridyl protons (aromatic protons at δ ~7.0–8.5 ppm) .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the exact mass (e.g., calculated m/z for C₁₉H₂₁N₅: ~335.18). High-resolution MS (HRMS) ensures precision .
- IR Spectroscopy : Detect amine N–H stretches (~3300 cm⁻¹) and quinoline/pyridine C=N/C=C vibrations (~1600 cm⁻¹) .
Q. What solvent systems and chromatographic methods are recommended for purifying this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are often used during synthesis, while dichloromethane (DCM) or ethyl acetate (EA) aids in extraction . For chromatography, silica gel with gradients of EA in hexane (e.g., 30% → 70%) resolves polar impurities. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is effective for final purification .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions (e.g., dimerization or oxidation) during synthesis?
- Methodological Answer :
- Temperature Control : Maintain temperatures below 80°C to prevent quinoline ring decomposition .
- Inert Atmosphere : Use argon/nitrogen to avoid oxidation of the dimethylamino group .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions to improve regioselectivity .
- Kinetic Monitoring : Use TLC or in-situ FTIR to detect intermediates and adjust reaction times .
Q. What computational strategies can predict the compound’s binding affinity for biological targets (e.g., kinase inhibitors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets in kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding between the pyridyl group and hinge regions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Coramine substituent electronegativity with IC₅₀ values from analogous quinoline derivatives .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assays : Replicate assays under uniform conditions (e.g., CellTiter-Glo® for cytotoxicity, fixed ATP concentrations) .
- Metabolic Stability Tests : Compare hepatic microsome half-lives (e.g., human vs. murine) to explain species-specific discrepancies .
- Structural Analog Analysis : Cross-reference with compounds like N-(4-methylbenzyl)-quinolin-4-amine derivatives to identify substituent effects on activity .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating this compound’s anticancer potential?
- Methodological Answer :
- Cell Viability : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculation via nonlinear regression .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .
- Kinase Profiling : Use SelectScreen® Kinase Panel to identify primary targets (e.g., JAK2, Aurora B) .
Q. How can researchers design structure-activity relationship (SAR) studies to improve this compound’s solubility?
- Methodological Answer :
- Substituent Modification : Introduce hydrophilic groups (e.g., morpholine, PEG chains) at the quinoline 6-position or pyridyl nitrogen .
- LogP Measurement : Compare experimental (shake-flask) vs. calculated (ChemAxon) logP values to validate modifications .
- Salt Formation : Test hydrochloride or mesylate salts for enhanced aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
